mu conotoxin GIIIA, 4-azidosalicylyl-
Description
Origin and Biological Context of Mu-Conotoxins from Conus geographus Venom
Mu-conotoxins are a class of neurotoxic peptides found in the venom of the fish-hunting cone snail, Conus geographus. nih.gov This marine mollusk employs a sophisticated venom apparatus to inject a complex cocktail of bioactive peptides, known as conotoxins, into its prey, inducing rapid paralysis. nih.govnih.gov The venom of a single cone snail can contain hundreds of unique conotoxins, each with a high degree of specificity for a particular molecular target, primarily ion channels and receptors in the nervous system of their prey. nih.govnih.gov
Mu-conotoxins belong to the M-superfamily of conotoxins, a group characterized by a specific arrangement of cysteine residues that form multiple disulfide bonds, creating a stable and compact structure. nih.govnih.gov These peptides, including the archetypal mu-conotoxin GIIIA, function by physically blocking the pore of voltage-gated sodium channels, primarily in muscle tissue, thereby preventing the influx of sodium ions that is necessary for muscle contraction. nih.govnih.gov This potent and selective action is a key element of the "motor cabal" of toxins that C. geographus uses to immobilize its fast-moving fish prey.
Overview of Voltage-Gated Sodium Channel Modulators from Marine Organisms
Marine organisms have evolved a vast arsenal (B13267) of chemical compounds that modulate the activity of voltage-gated sodium channels (NaV channels), which are crucial for the generation and propagation of electrical signals in excitable cells like neurons and muscle cells. capes.gov.br These natural modulators are broadly diverse, ranging from small organic molecules to complex peptides.
Well-known examples include the non-peptide toxins tetrodotoxin (B1210768) (TTX), famously found in pufferfish, and saxitoxin (B1146349) (STX), produced by marine dinoflagellates. capes.gov.br Like mu-conotoxins, TTX and STX are pore blockers that bind to "site 1" in the outer vestibule of the NaV channel, physically occluding the ion conduction pathway. capes.gov.br Other marine toxins act on different sites to modify channel function rather than blocking it. For instance, toxins from sea anemones and spiders can bind to the voltage-sensing domains of the channel, altering the processes of activation or inactivation. This diversity in structure and mechanism makes marine-derived NaV channel modulators a rich source of pharmacological tools for studying channel biology.
Mu-Conotoxin GIIIA as a Prototypical Ligand in Neuroscientific Research
Within this large family of marine toxins, mu-conotoxin GIIIA has emerged as a prototypical ligand for the study of voltage-gated sodium channels. Its scientific value stems from its high potency and remarkable selectivity for the skeletal muscle subtype of the NaV channel (NaV1.4) over neuronal and cardiac subtypes. nih.govnih.gov This selectivity allows researchers to pharmacologically isolate and study the function of muscle NaV channels without confounding effects from other channel isoforms.
Mu-conotoxin GIIIA has been instrumental in:
Mapping the Toxin Binding Site: It serves as a definitive probe for neurotoxin receptor site 1 on the NaV channel, helping to characterize the molecular architecture of the channel's outer pore.
Distinguishing Channel Subtypes: Its differential affinity for various NaV channel isoforms helps in understanding the functional and structural differences between them.
Studying Neuromuscular Transmission: Because it blocks muscle action potentials without affecting the release of neurotransmitters from the nerve terminal, it is considered an invaluable tool for investigating the synapse.
The well-defined structure of mu-conotoxin GIIIA, combined with its specific biological activity, makes it an ideal template for designing new pharmacological probes.
Rationale for Advanced Chemical Derivatization in Channel Studies
While native peptides like mu-conotoxin GIIIA are powerful research tools, their utility can be enhanced through chemical derivatization. The primary rationale for creating such derivatives is to develop molecular probes that can go beyond simple binding and inhibition to provide more detailed structural information. One of the most powerful techniques in this regard is photoaffinity labeling.
This method involves attaching a photo-reactive group to the ligand (the conotoxin). This group remains inert until activated by light of a specific wavelength. The modified ligand is allowed to bind to its target receptor, and upon photoactivation, the reactive group forms a stable, covalent bond with the nearest amino acid residues of the receptor protein. This permanently "tags" the binding site, allowing for its precise identification.
The compound 4-azidosalicylyl-mu-conotoxin GIIIA is a prime example of such a derivative, created specifically for photoaffinity labeling. In this molecule, the 4-azidosalicylyl moiety serves as the photo-reactive cross-linker. Researchers synthesized this derivative to specifically and covalently label the mu-conotoxin GIIIA binding site on the voltage-gated sodium channel. In a key study, a radiolabeled version (¹²⁵I-4-azidosalicylyl-mu-conotoxin GIIIA) was shown to bind specifically to the sodium channel from the electric organ of the eel Electrophorus electricus. Upon exposure to UV light, it covalently attached to a protein component of approximately 260 kDa, which corresponds to the channel's main alpha-subunit. This experiment, which could not have been performed with the native toxin, provided direct evidence of the physical interaction between mu-conotoxin GIIIA and a specific component of the sodium channel complex.
Compound and Toxin Reference Table
| Name | Class/Type |
| Mu-conotoxin GIIIA | Peptide Toxin (Conotoxin) |
| 4-azidosalicylyl-mu-conotoxin GIIIA | Chemically-Modified Peptide Toxin |
| Tetrodotoxin (TTX) | Non-peptide Toxin (Alkaloid) |
| Saxitoxin (STX) | Non-peptide Toxin (Alkaloid) |
| [Cys(5)]GIIIA | Chemically-Modified Peptide Toxin |
Properties
CAS No. |
132035-35-9 |
|---|---|
Molecular Formula |
C7H11NO |
Synonyms |
mu conotoxin GIIIA, 4-azidosalicylyl- |
Origin of Product |
United States |
Molecular Architecture and Structural Characterization of Mu Conotoxin Giiia
Primary Sequence and Post-Translational Modifications of Mu-Conotoxin GIIIA
Mu-conotoxin GIIIA is a 22-amino acid peptide. nih.govnih.gov Its primary sequence is characterized by a high content of basic residues and the presence of six cysteine residues, which are fundamental to its structural integrity. nih.govacs.org The sequence also undergoes significant post-translational modifications, which are critical for its native conformation and function. nih.govnih.gov These modifications include the hydroxylation of proline residues and C-terminal amidation. nih.govresearchgate.net
| Feature | Description |
| Peptide Length | 22 amino acids nih.govnih.gov |
| Cysteine Residues | Six, forming three disulfide bonds nih.gov |
| Post-Translational Modifications | Hydroxylation of proline, C-terminal amidation nih.govnih.govresearchgate.net |
A notable feature of mu-conotoxin GIIIA is the presence of three hydroxyproline (B1673980) (Hyp) residues. nih.gov This post-translational modification, the hydroxylation of proline, is common in conotoxins and plays a significant role in their structure and bioactivity. nih.govpku.edu.cn In mu-conotoxin GIIIA, the presence of these hydroxyproline residues has been shown to enhance its ability to block NaV1.4 sodium channels. nih.gov While not essential for the in vitro oxidative folding of the peptide, the hydroxyl groups of these residues are thought to contribute to the interaction with the sodium channel. nih.govnih.gov Specifically, the hydroxyl group of Hyp17 is suggested to interact with the channel site. nih.gov All prolines in known μ-conotoxins are hydroxylated to 4-trans-hydroxyproline. nih.gov
Disulfide Bond Connectivity and Three-Dimensional Folding of Mu-Conotoxin GIIIA
The three-dimensional structure of mu-conotoxin GIIIA is stabilized by a specific network of three disulfide bonds. nih.gov These covalent cross-links are essential for maintaining the compact, folded conformation of the peptide, which is a prerequisite for its biological activity. mdpi.com The formation of these disulfide bonds is a critical step in the oxidative folding process of the toxin. mdpi.com
The six cysteine residues in the primary sequence of mu-conotoxin GIIIA form three specific disulfide bridges with a connectivity pattern of Cys3–Cys15, Cys4–Cys20, and Cys10–Cys21. nih.gov This specific arrangement of disulfide bonds defines the characteristic fold of the mu-conotoxin family. nih.gov Studies involving the removal of individual disulfide bonds have demonstrated their importance for the toxin's inhibitory potency, with the Cys10–Cys21 bond being the most critical for the blockade of NaV1.4 channels. nih.gov
| Disulfide Bond | Cysteine Pair | Importance for NaV1.4 Blockade |
| Bond 1 | Cys3 – Cys15 | Least Important nih.gov |
| Bond 2 | Cys4 – Cys20 | Moderately Important nih.gov |
| Bond 3 | Cys10 – Cys21 | Most Important nih.gov |
The intricate network of disulfide bonds constrains the peptide backbone of mu-conotoxin GIIIA into a compact, pyramidal structure. nih.gov This well-defined conformation is highly stable and rigid, which is a key factor for its high-affinity binding to the outer vestibule of voltage-gated sodium channels. nih.gov The removal of any of the three disulfide bridges leads to a loss of this rigidity, which in turn reduces the affinity of the peptide for its target. nih.gov The stability conferred by the disulfide bonds is crucial for the toxin to maintain its active conformation. acs.orgresearchgate.net
Biophysical Techniques for Structural Elucidation
Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy has been the principal technique used to elucidate the solution structure of mu-conotoxin GIIIA. nih.govnih.gov By analyzing through-space interactions between protons (Nuclear Overhauser Effects or NOEs) and through-bond scalar couplings, a set of distance and dihedral angle restraints can be generated. nih.gov These experimental restraints are then used in computational methods, such as distance geometry and simulated annealing calculations, to determine the three-dimensional conformation of the peptide in solution. nih.govnih.gov NMR studies have been instrumental in confirming the disulfide bond connectivity and revealing the clustering of key residues, such as Arg13, on one face of the molecule, which is believed to be the interaction site with the sodium channel. nih.govnih.gov
Simulated Annealing Calculations for Structure Refinement
The three-dimensional structure of mu-conotoxin GIIIA, which serves as the scaffold for its 4-azidosalicylyl derivative, has been elucidated and refined using computational methods, prominently simulated annealing calculations based on experimental data from NMR spectroscopy. nih.gov This computational technique is essential for converting a set of distance and dihedral angle restraints, derived from NMR experiments, into a well-defined three-dimensional structure.
The process begins with the assignment of proton NMR spectra and a quantitative analysis of Nuclear Overhauser Effect (NOE) and J-coupling data. nih.gov NOEs provide information about the through-space proximity of protons, which are translated into distance restraints. These restraints, along with dihedral angle restraints derived from J-coupling constants, serve as the input for structure calculation programs.
Simulated annealing calculations are then employed to explore the conformational space of the peptide and find a structure that best satisfies the experimental restraints. This method involves heating the molecular system to a high temperature in silico, allowing it to overcome local energy barriers, and then slowly cooling it down. This "annealing" process guides the molecule towards its global minimum energy conformation that is consistent with the experimental data.
The following table summarizes typical structural statistics obtained from simulated annealing calculations for the parent mu-conotoxin GIIIA, based on deposited structures in the Protein Data Bank (PDB).
| Parameter | Value |
| PDB ID | 1TCG, 1TCH, 1TCK |
| Experimental Method | Solution NMR |
| Number of Distance Restraints | Varies by study, typically several hundred |
| Number of Dihedral Angle Restraints | Varies by study |
| RMSD from experimental distances | < 0.5 Å |
| RMSD from idealized geometry (bonds) | < 0.005 Å |
| RMSD from idealized geometry (angles) | < 0.5° |
| Average Pairwise RMSD (backbone) | ~0.6 - 0.8 Å |
This table presents representative data for the parent mu-conotoxin GIIIA, which provides the structural framework for the 4-azidosalicylyl derivative.
These refined structures reveal a compact, globular fold with the three disulfide bridges (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21) forming a rigid core. acs.org This well-defined architecture is essential for the specific interaction of the toxin with its target, the voltage-gated sodium channel. While specific simulated annealing data for the 4-azidosalicylyl derivative is not extensively published, the structural integrity of the conotoxin scaffold suggests that these refinement principles are directly applicable.
Chemical Synthesis and Advanced Derivatization Strategies for Mu Conotoxin Giiia Analogues
Solid-Phase Peptide Synthesis Methodologies for Mu-Conotoxin GIIIA
The chemical synthesis of µ-conotoxin GIIIA is primarily achieved through solid-phase peptide synthesis (SPPS), a robust methodology that allows for the stepwise assembly of the 22-amino acid chain on a solid support. mdpi.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed for this purpose. acs.org This approach involves the use of a Rink amide resin, which facilitates the generation of the C-terminally amidated peptide upon cleavage. mdpi.com
The synthesis commences with the attachment of the C-terminal amino acid to the resin, followed by sequential cycles of deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid. Standard side-chain protecting groups are utilized for most amino acids, with particular attention paid to the six cysteine residues, which are crucial for the peptide's tertiary structure. researchgate.net Typically, the cysteine residues are protected with trityl (Trt) groups during the synthesis. researchgate.net Upon completion of the peptide chain assembly, the peptide is cleaved from the resin and all protecting groups are removed, yielding the linear, reduced form of µ-conotoxin GIIIA. researchgate.net
Oxidative Folding and Disulfide Bond Formation Techniques
A critical and often challenging step in the synthesis of µ-conotoxin GIIIA is the formation of its three specific disulfide bonds (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21), which dictate its unique, compact three-dimensional structure. researchgate.netnih.gov The presence of six cysteine residues can theoretically lead to 15 different disulfide bond isomers, making the control of the oxidative folding process paramount to obtaining the biologically active form. researchgate.net
Controlled versus Random Oxidation Strategies for Multi-Disulfide Peptides
Two primary strategies are employed for the oxidative folding of µ-conotoxin GIIIA: random and controlled (or regioselective) oxidation.
Random oxidation , the simpler of the two methods, involves the air oxidation of the fully reduced linear peptide in a suitable buffer system, often at a slightly alkaline pH (e.g., pH 7.8-8.3) and at a low peptide concentration to minimize intermolecular reactions. researchgate.netnih.gov This process can be facilitated by the use of redox systems, such as a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG). nih.gov While straightforward, random oxidation can lead to a mixture of disulfide isomers, necessitating extensive purification by high-performance liquid chromatography (HPLC) to isolate the correctly folded, native conformer. nih.gov For some conotoxins, the yield of the native isomer through random oxidation can be low. nih.gov
Controlled or regioselective oxidation offers a more directed approach to disulfide bond formation. This strategy relies on the use of different thiol-protecting groups for specific pairs of cysteine residues. acs.org By selectively removing these protecting groups in a stepwise manner, the disulfide bonds can be formed in a predetermined sequence. For instance, a combination of acid-labile (e.g., Trt), heavy-metal-ion-labile (e.g., Acm - acetamidomethyl), and other orthogonal protecting groups can be used. acs.org A two-step oxidation protocol has been successfully used for µ-conotoxin analogues, where one pair of cysteines is oxidized by air, followed by iodine-mediated oxidation of the Acm-protected pair. researchgate.net
Impact of Protecting Group Schemes on Isomer Production
The choice of protecting groups for the cysteine residues during SPPS has a profound impact on the outcome of the oxidative folding process, particularly in regioselective strategies. The use of orthogonal protecting groups allows for the sequential formation of disulfide bonds, thereby minimizing the formation of incorrect isomers. acs.org
For example, to synthesize a specific two-disulfide-bonded analogue of GIIIA, Cys3 and Cys15 can be protected with trityl groups, while Cys4 and Cys20 are protected with Acm groups. researchgate.net Following cleavage from the resin, the trityl groups are removed, allowing for the formation of the first disulfide bond (Cys3-Cys15) through air oxidation. researchgate.net Subsequently, the Acm groups are removed, and the second disulfide bond (Cys4-Cys20) is formed, for instance, through iodine oxidation. researchgate.net This directed approach significantly reduces the complexity of the product mixture and increases the yield of the desired isomer. The development of novel protecting group strategies, such as the use of Mob (4-methoxybenzyl) in combination with Trt and Acm, has further expanded the toolkit for the regioselective synthesis of complex, multi-disulfide-bonded peptides like conotoxins. acs.org
Introduction of Photoactivatable Tags: Synthesis of 4-Azidosalicylyl-Mu-Conotoxin GIIIA
Photoaffinity labeling is a powerful technique for identifying and characterizing receptor-ligand interactions. This method involves the use of a photolabile group that, upon activation by light, forms a highly reactive species capable of covalently binding to nearby residues in the binding pocket of the receptor. The 4-azidosalicylyl group is a commonly used photoactivatable moiety for this purpose.
N-Terminal Modification Techniques for Photoaffinity Derivatives
The synthesis of 4-azidosalicylyl-µ-conotoxin GIIIA involves the coupling of a 4-azidosalicylic acid derivative to the N-terminus of the peptide. A common approach is to use an activated form of 4-azidosalicylic acid, such as N-succinimidyl-4-azidosalicylate (SASA), which readily reacts with the free amino group at the N-terminus of the fully synthesized and folded µ-conotoxin GIIIA.
The general procedure involves dissolving the purified µ-conotoxin GIIIA in a suitable buffer, typically at a slightly alkaline pH to ensure the N-terminal amine is deprotonated and thus nucleophilic. A solution of SASA in a compatible organic solvent is then added to the peptide solution, and the reaction is allowed to proceed, often in the dark to prevent premature activation of the azide (B81097) group. The resulting 4-azidosalicylyl-µ-conotoxin GIIIA can then be purified from the reaction mixture using techniques such as HPLC. The successful incorporation of the photoactivatable tag can be confirmed by mass spectrometry.
Isotopic Labeling for Receptor Binding Assays
Isotopic labeling is an indispensable tool for studying the structure and function of peptides like µ-conotoxin GIIIA, particularly in the context of receptor binding assays and structural studies by nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹²⁵I) allows for the sensitive detection and quantification of the peptide and its interactions with its target.
For receptor binding assays, radiolabeling of µ-conotoxin GIIIA with iodine-125 (B85253) (¹²⁵I) has been a widely used technique. sigmaaldrich.com This is typically achieved by iodinating a tyrosine residue within the peptide sequence. If the native sequence lacks a suitable tyrosine, an analogue can be synthesized with a tyrosine substitution.
For NMR studies, which provide detailed three-dimensional structural information, uniform or site-specific labeling with stable isotopes such as ¹³C and ¹⁵N is employed. nih.gov This is accomplished during SPPS by using commercially available Fmoc-protected amino acids that are enriched with the desired isotopes. For instance, to probe the role of a specific residue in receptor binding, that particular amino acid can be selectively labeled. The analysis of the NMR spectra of the isotopically labeled peptide, both free and in complex with its receptor, can provide valuable insights into the key residues involved in the interaction. For example, the three-dimensional structure of an inactive [Ala13]µ-conotoxin GIIIA analogue was determined using NMR spectroscopy to understand the importance of the Arg13 residue for its activity. nih.gov
Compound Names
| Compound Name |
| µ-conotoxin GIIIA |
| 4-azidosalicylyl-µ-conotoxin GIIIA |
| Fmoc-amino acids |
| Trityl (Trt) |
| Acetamidomethyl (Acm) |
| 4-methoxybenzyl (Mob) |
| N-succinimidyl-4-azidosalicylate (SASA) |
| [Ala13]µ-conotoxin GIIIA |
| µ-conotoxin GIIIB |
| µ-conotoxin PIIIA |
| µ-conotoxin SIIIA |
| µ-conotoxin SmIIIA |
| Glutathione (GSH) |
| Oxidized glutathione (GSSG) |
Data Tables
Table 1: Comparison of Oxidative Folding Strategies for µ-Conotoxin Analogues
| Folding Strategy | Key Features | Typical Conditions | Outcome | Reference(s) |
| Random Oxidation | Simple, one-pot reaction. | Air oxidation in aqueous buffer (pH 7.8-8.3), low peptide concentration (~10⁻⁵ M). Often includes a redox couple (e.g., GSH/GSSG). | Mixture of disulfide isomers, requiring extensive HPLC purification. Yield of the native isomer can be variable and sometimes low. | researchgate.netnih.gov |
| Controlled (Regioselective) Oxidation | Stepwise formation of disulfide bonds using orthogonal protecting groups. | Sequential deprotection and oxidation steps. For example, air oxidation followed by iodine oxidation. | Higher yield of the desired isomer, simplified purification. | acs.orgresearchgate.net |
Table 2: Protecting Groups Used in the Synthesis of µ-Conotoxin Analogues
| Protecting Group | Chemical Name | Removal Conditions | Use in µ-Conotoxin Synthesis | Reference(s) |
| Trt | Trityl | Acid-labile (e.g., TFA) | Protection of cysteine thiols during SPPS. | researchgate.net |
| Acm | Acetamidomethyl | Iodine or heavy metal ions (e.g., Hg²⁺, Ag⁺) | Orthogonal protection of cysteine thiols for regioselective disulfide bond formation. | acs.orgresearchgate.net |
| Mob | 4-methoxybenzyl | Strong acid (e.g., TFMSA/TFA) | Orthogonal protection of cysteine thiols in combination with Trt and Acm for multi-disulfide bond formation. | acs.org |
Table 3: Derivatization of µ-Conotoxin GIIIA for Functional Studies
| Derivative | Modification | Purpose | Synthetic Approach | Reference(s) |
| 4-Azidosalicylyl-µ-conotoxin GIIIA | N-terminal attachment of a 4-azidosalicylyl group. | Photoaffinity labeling to identify receptor binding sites. | Reaction of the N-terminus with an activated 4-azidosalicylic acid derivative (e.g., SASA). | General principle, specific protocol for conotoxins described in sigmaaldrich.com. |
| ¹²⁵I-labeled µ-conotoxin GIIIA | Iodination of a tyrosine residue. | Radioligand for receptor binding assays. | Electrophilic iodination using ¹²⁵I. | sigmaaldrich.com |
| ¹³C/¹⁵N-labeled µ-conotoxin GIIIA | Incorporation of stable isotope-labeled amino acids. | NMR structural studies and analysis of ligand-receptor interactions. | Use of isotopically labeled Fmoc-amino acids during SPPS. | nih.govnih.gov |
Radiolabeling Strategies (e.g., ¹²⁵I-Derivative Preparation)
To investigate the binding of µ-conotoxin GIIIA to its target, the voltage-dependent sodium channel, radiolabeled derivatives have been developed. A key example is the synthesis of an N-terminal specific ¹²⁵I-photoaffinity derivative, 4-azidosalicylyl-µ-conotoxin GIIIA (CTXASA). nih.govnih.gov
The synthesis of CTXASA was accomplished through solid-phase peptide synthesis. nih.govnih.gov This approach involves the sequential addition of amino acids to a growing peptide chain anchored to a resin. While specific, step-by-step protocols for the synthesis of this particular derivative are not extensively detailed in publicly available literature, the general principles of Fmoc-based SPPS for cysteine-rich peptides are well-established. sigmaaldrich.compeptide.comnih.govuci.edunih.gov This process includes the use of fluorenylmethyloxycarbonyl (Fmoc) as a temporary protecting group for the N-terminus of the amino acids.
Following the assembly of the linear peptide chain of µ-conotoxin GIIIA, the 4-azidosalicylyl group is coupled to the N-terminus. This group serves two critical functions: the azido (B1232118) group acts as a photoaffinity label, forming a covalent bond with the receptor upon UV irradiation, and the salicylyl moiety provides a site for iodination.
The subsequent radiolabeling is achieved by introducing the iodine-125 (¹²⁵I) isotope onto the aromatic ring of the salicylyl group. nih.govnih.gov This process yields a high specific activity ¹²⁵I-derivative of µ-conotoxin GIIIA, which has been instrumental in receptor binding assays and in identifying the toxin's binding site on the sodium channel. nih.govsigmaaldrich.com Saturation binding experiments using ¹²⁵I-CTXASA with the voltage-dependent sodium channel from the electroplax of Electrophorus electricus demonstrated specific binding. nih.govnih.gov Autoradiography experiments revealed that ¹²⁵I-CTXASA specifically labels a protein with a molecular mass consistent with that of the sodium channel alpha-subunit. nih.govnih.gov
Design and Synthesis of Site-Specific Mutants and Disulfide-Deficient Analogues
The synthesis of site-specific mutants and disulfide-deficient analogues of µ-conotoxin GIIIA has provided profound insights into the structural determinants of its biological activity. These studies have been crucial in identifying key amino acid residues and the importance of the disulfide bridges for the toxin's inhibitory potency on sodium channels.
The replacement of specific amino acid residues with alanine (B10760859) or other amino acids has been a common strategy. For instance, the substitution of the threonine at position 5 with cysteine ([Cys⁵]GIIIA) was shown to yield a peptide with a three-dimensional structure similar to the native toxin. capes.gov.brnih.gov This analogue and its tagged derivatives retained the ability to inhibit the electrically stimulated contraction of the rat diaphragm, indicating that this position is amenable to modification for the development of probes for sodium channel analysis. capes.gov.brnih.gov
A significant area of investigation has been the role of the three intramolecular disulfide bonds (Cys³-Cys¹⁵, Cys⁴-Cys²⁰, and Cys¹⁰-Cys²¹) in maintaining the structural integrity and function of µ-conotoxin GIIIA. To assess the contribution of each disulfide bond, a series of disulfide-deficient analogues have been synthesized where one or more pairs of cysteine residues are replaced with alanine.
The synthesis of these analogues typically employs a selective cysteine protection scheme during Fmoc-based solid-phase peptide synthesis. nih.govresearchgate.netumn.edumdpi.com For example, to create an analogue with only two disulfide bonds, one pair of cysteines might be protected with acid-labile trityl (Trt) groups, while another pair is protected with acetamidomethyl (Acm) groups, which require a different deprotection strategy. nih.gov This orthogonal protection strategy allows for the stepwise and selective formation of the disulfide bonds. nih.gov
Following the synthesis of the linear peptide, a two-step oxidation protocol can be used. Air oxidation can be employed to form the first disulfide bond between the deprotected Trt-cysteines. Subsequently, iodine oxidation is used to remove the Acm groups and form the second disulfide bond. nih.gov
Electrophysiological studies on these disulfide-deficient analogues have revealed the critical role of all three disulfide bonds for the potent inhibition of the skeletal muscle sodium channel, Naᵥ1.4. The removal of any single disulfide bond leads to a significant decrease in the toxin's binding affinity and inhibitory activity.
Table 1: Inhibitory Potency of Disulfide-Deficient µ-Conotoxin GIIIA Analogues on rNaᵥ1.4
| Analogue | Disulfide Bond Removed | IC₅₀ (µM) |
|---|---|---|
| µ-Conotoxin GIIIA (Wild-Type) | None | 0.069 ± 0.005 |
| GIIIA-1 | Cys³–Cys¹⁵ | 2.1 ± 0.3 |
| GIIIA-2 | Cys⁴–Cys²⁰ | 3.3 ± 0.2 |
| GIIIA-3 | Cys¹⁰–Cys²¹ | 15.8 ± 0.8 |
Data sourced from studies on rNaᵥ1.4 expressed in HEK293 cells.
The data clearly indicate that the Cys¹⁰–Cys²¹ disulfide bond is the most critical for maintaining the high potency of µ-conotoxin GIIIA against Naᵥ1.4, as its removal results in the most substantial loss of activity. nih.gov The other analogues with one or two disulfide bonds removed were found to be even less active, underscoring the importance of the compact, well-defined three-dimensional structure conferred by the complete set of disulfide bridges for effective sodium channel blockade. nih.gov
Mechanistic Elucidation of Mu Conotoxin Giiia Interaction with Voltage Gated Sodium Channels
Identification of Target Voltage-Gated Sodium Channel (NaV) Isoforms
µ-conotoxin GIIIA exhibits a distinct preference for certain NaV channel isoforms, a characteristic that has been extensively studied to understand the molecular basis of its selectivity.
Research has consistently demonstrated that µ-conotoxin GIIIA is a highly potent and selective inhibitor of the skeletal muscle NaV1.4 channel. plos.orgmdpi.comnih.govmdpi.com Early studies established that the toxin effectively blocks muscle sodium channels while showing minimal to no effect on those found in nerves or the brain. smartox-biotech.com The affinity of µ-GIIIA for the rat skeletal muscle NaV1.4 (rNaV1.4) channel is in the nanomolar range, with reported IC50 values around 58 ± 5 nM. mdpi.comnih.gov Interestingly, a significant species-dependent difference in potency has been observed, with the human NaV1.4 (hNaV1.4) channel showing a 20-fold lower sensitivity to GIIIA (IC50 of 1228 ± 139 nM). mdpi.comnih.gov This disparity in potency has been attributed to a single amino acid difference in the domain II pore-loop of the channel. mdpi.comnih.gov
The high susceptibility of NaV1.4 to a range of µ-conopeptides, including GIIIA, has been a recurring theme in pharmacological studies. pnas.orgpnas.org This preferential targeting underscores the unique structural features of the NaV1.4 outer vestibule that create a high-affinity binding site for GIIIA.
While µ-GIIIA is most potent against NaV1.4, its activity against other tetrodotoxin-sensitive (TTX-s) NaV channel subtypes has also been investigated, revealing a clear pattern of discrimination. Generally, µ-conotoxins show a preference for TTX-s subtypes (NaV1.1–1.4, 1.6, and NaV1.7) over TTX-resistant (TTX-r) subtypes (NaV1.5, 1.8, and 1.9). nih.gov
Studies comparing the effects of GIIIA on various isoforms have shown that it is significantly less effective against neuronal subtypes compared to the skeletal muscle isoform. For instance, the rat brain Type II Na channel (rNaV1.2) is relatively resistant to GIIIA, with a much higher IC50 value compared to that for rNaV1.4. jneurosci.org Similarly, µ-GIIIA and its close analogue GIIIC have been found to be inactive against human NaV1.7 at concentrations up to 1 µM. mdpi.comnih.gov This lack of activity at hNaV1.7, a channel critically involved in pain signaling, highlights the toxin's selectivity. mdpi.comnih.gov
The differential blocking abilities of µ-conotoxins across various NaV isoforms have been quantified using a discrimination index, which provides a measure of a peptide's capacity to distinguish between two channel subtypes. nih.gov Although GIIIA itself is not the most discriminating among all µ-conotoxins for neuronal subtypes, its clear preference for NaV1.4 provides a valuable pharmacological tool. pnas.orgnih.gov
Table 1: Inhibitory Potency (IC50) of Mu-Conotoxin GIIIA on Different Voltage-Gated Sodium Channel Isoforms
| Isoform | Species | IC50 (nM) | Reference |
|---|---|---|---|
| NaV1.4 | Rat | 58 ± 5 | mdpi.comnih.gov |
| NaV1.4 | Human | 1228 ± 139 | mdpi.comnih.gov |
| NaV1.2 | Rat | ~29,400 | jneurosci.org |
| NaV1.7 | Human | >1,000 | mdpi.comnih.gov |
Mode of Action: Physical Pore Occlusion and Ion Flux Blockade
The primary mechanism by which µ-conotoxin GIIIA inhibits NaV channels is through direct physical obstruction of the ion conduction pathway. nih.govnih.gov The toxin binds to the outer vestibule of the channel, effectively plugging the pore and preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. nih.govnih.govnih.gov
This pore-blocking mechanism has been confirmed by numerous studies, including electrophysiological recordings and, more recently, by cryogenic electron microscopy (cryo-EM) structures of other µ-conotoxins in complex with NaV channels. mdpi.comacs.org The binding is a stoichiometric 1:1 interaction between the toxin molecule and the channel. acs.org
Single-channel recording studies have revealed that the block of NaV channels by µ-conotoxin GIIIA is an all-or-none phenomenon. acs.org When the toxin is bound, the channel is completely non-conductive, with current flow being entirely eliminated. The observed effect is characterized by discrete transitions between the open (unblocked) and fully blocked states of the channel. smartox-biotech.comacs.org The kinetics of this block are consistent with a reversible, single-site binding model. smartox-biotech.com
An interesting exception to this all-or-none block was observed with a derivative of GIIIA where the critical Arginine-13 residue was substituted with Glutamine (R13Q). acs.org In this case, the "blocked" state still allowed a measurable residual current, approximately 20-40% of the fully open state, suggesting that while the toxin was bound, it did not completely occlude the pore. acs.org
Mapping of Toxin Binding Sites within the NaV Channel Outer Vestibule
Extensive mutagenesis and functional studies have been conducted to map the binding site of µ-GIIIA on the NaV1.4 channel, identifying key residues in both the toxin and the channel that are critical for their interaction. plos.orgnih.gov The binding site is located in the outer vestibule of the channel, a region formed by the extracellular pore-forming loops (P-loops) of the four homologous domains (I-IV) of the channel's α-subunit. nih.gov
The interaction between µ-GIIIA and the NaV channel is heavily influenced by electrostatic forces. nih.gov The toxin has a net positive charge, with several arginine and lysine (B10760008) residues that are crucial for binding. nih.govnih.gov These positively charged residues on the toxin interact with a ring of negatively charged acidic residues (aspartate and glutamate) in the outer vestibule of the channel. nih.govnih.gov
Mutagenesis studies have identified several key interactions:
Arginine-13 (R13) of GIIIA: This residue is considered the most critical for both high-affinity binding and channel occlusion. acs.orgnih.govresearchgate.net It is believed to insert into the ion permeation pathway and interact strongly with acidic residues in the channel pore. researchgate.net Specifically, a strong interaction has been identified between R13 of GIIIA and Glu758 in domain II of the rat skeletal muscle NaV channel. nih.gov
Domain II P-loop: Residues in the P-loop of domain II are critical determinants of µ-conotoxin selectivity and affinity. mdpi.comnih.gov Mutations of Aspartate-762 and Glutamate-765 in rNaV1.4 to cysteine dramatically reduce the blocking potency of the related µ-conotoxin GIIIB. smartox-biotech.com
Other Toxin Residues: Besides R13, other basic residues in GIIIA, such as Lysine-11 (K11) and Arginine-19 (R19), also contribute to binding through interactions with acidic channel residues. nih.govnih.gov For example, K11 has been shown to interact with Aspartate-1241 in domain III. nih.gov
Clockwise Arrangement: The specific interactions between different residues of µ-GIIIA and the P-loops of the four channel domains were instrumental in determining the clockwise arrangement of these domains when viewed from the extracellular side. mdpi.com
Table 2: Key Interacting Residues in the Mu-Conotoxin GIIIA–NaV1.4 Complex
| Mu-Conotoxin GIIIA Residue | NaV1.4 Channel Residue (Domain) | Type of Interaction | Reference |
|---|---|---|---|
| Arginine-13 (R13) | Glutamate-758 (Domain II) | Electrostatic | nih.gov |
| Arginine-13 (R13) | Aspartate-762 (Domain II) | Electrostatic | nih.gov |
| Arginine-13 (R13) | Glutamate-765 (Domain II) | Electrostatic | nih.gov |
| Lysine-11 (K11) | Aspartate-1241 (Domain III) | Electrostatic | nih.gov |
| Lysine-16 (K16) | Aspartate-1241 (Domain III) | Electrostatic | nih.gov |
| Glutamine-14 (Q14) | Glutamate-403 (Domain I) | Interaction | nih.gov |
Overlap with Guanidinium (B1211019) Toxin Binding Site (Site I)
The binding site of μ-conotoxin GIIIA on voltage-gated sodium channels exhibits a significant overlap with the receptor site for guanidinium toxins, commonly referred to as Site I. This site is competitively bound by well-known sodium channel blockers such as tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX). The interaction of μ-conotoxin GIIIA and its derivatives at this site has been elucidated through various biochemical and electrophysiological studies.
A key piece of evidence for this overlap comes from studies using a photoaffinity-labeled derivative of μ-conotoxin GIIIA, specifically 4-azidosalicylyl-μ-conotoxin GIIIA (CTXASA). An N-terminal, iodinatable photoaffinity derivative of this compound, ¹²⁵I-CTXASA, was synthesized to probe its binding to the voltage-dependent sodium channel from the electroplax of Electrophorus electricus. nih.gov Saturation binding experiments demonstrated that the binding of ¹²⁵I-CTXASA to the sodium channel is specific. nih.gov
Crucially, this specific binding of ¹²⁵I-CTXASA could be suppressed by an excess of both tetrodotoxin and unlabeled μ-conotoxin GIIIA. nih.gov This competitive inhibition strongly indicates that μ-conotoxin GIIIA and tetrodotoxin share a common or at least overlapping binding locus on the sodium channel protein. nih.govnih.gov Autoradiography experiments further revealed that ¹²⁵I-CTXASA specifically labels a protein with a molecular mass of approximately 260 kDa, which is consistent with the apparent molecular mass of the α-subunit of the sodium channel. nih.gov
Kinetic Analysis of Toxin-Channel Interactions
The interaction between μ-conotoxins and voltage-gated sodium channels is a dynamic process characterized by specific association and dissociation rates. These kinetic parameters are crucial for understanding the potency and duration of channel block. The study of various μ-conotoxin GIIIA derivatives has provided significant insights into the structure-function relationships that govern these interactions.
While the specific binding of 4-azidosalicylyl-μ-conotoxin GIIIA has been established, detailed kinetic data, including its association (k_on) and dissociation (k_off) rate constants, are not extensively detailed in the available research. However, kinetic analyses of other μ-conotoxin GIIIA derivatives provide a framework for understanding these interactions.
Studies on derivatives with single amino acid substitutions have shown that even minor changes in the toxin's structure can separately affect the rates of association and dissociation. For instance, substitutions at key residues can alter the initial binding of the toxin to the channel or affect the stability of the toxin-channel complex, thereby influencing the duration of the block.
The table below summarizes the kinetic parameters for the binding of native μ-conotoxin GIIIA and a key derivative to rat skeletal muscle sodium channels. These values were determined from single-channel recording data.
| Compound | Apparent Dissociation Constant (K_d) (nM) | Association Rate Constant (k_on) (10^6 M^-1 s^-1) | Dissociation Rate Constant (k_off) (10^-3 s^-1) |
|---|---|---|---|
| μ-conotoxin GIIIA (native) | 3.7 | 15 | 55 |
| [Gln13]-GIIIA | >300 | Not Determined | Not Determined |
Data for the table was synthesized from research on μ-conotoxin GIIIA derivatives.
The data clearly indicate that the substitution of Arginine-13 with Glutamine ([Gln13]-GIIIA) dramatically reduces the affinity of the toxin for the channel, increasing the apparent dissociation constant by over 80-fold compared to the native peptide. This highlights the critical role of specific residues in the toxin's interaction with the sodium channel. The decreased potency of various derivatives often results from a combination of increased dissociation rates and decreased association rates.
These kinetic studies underscore the complex nature of the toxin-channel interaction, where distinct residues on the toxin molecule can play differential roles in the binding process—some being crucial for the initial docking and others for maintaining the stability of the bound state.
Molecular Determinants and Structure Activity Relationships of Mu Conotoxin Giiia
Identification of Crucial Toxin Residues for Binding and Inhibitory Potency
The biological activity of μ-conotoxin GIIIA is not uniformly distributed across its 22 amino acid sequence. Instead, specific residues, primarily basic and hydroxylated amino acids, play pivotal roles in the toxin's ability to recognize and block the NaV channel pore.
Significance of Basic Residues (e.g., Arginine-13, Lysine-16, Arginine-19)
A congregation of positively charged residues is fundamental to the high-affinity binding of μ-conotoxin GIIIA. mdpi.com Among these, Arginine-13 (Arg-13) is arguably the most critical for the toxin's inhibitory function. mdpi.com Synthetic replacement studies have demonstrated that substituting Arg-13 with alanine (B10760859), a neutral amino acid, leads to a significant loss of blocking activity. nih.gov This suggests that the guanidinium (B1211019) group of Arg-13 is directly involved in a crucial interaction with the sodium channel. mdpi.comnih.gov This residue is believed to bind deep within the outer vestibule of the channel, interacting with both the outer ring of charged residues and the selectivity filter itself. nih.gov The interaction of Arg-13 is particularly strong with Glutamate-758 (Glu-758) in domain II of the channel. nih.govnih.gov
Lysine-16 (Lys-16) and Arginine-19 (Arg-19) also contribute significantly to the toxin's potency. nih.gov Arg-19, in particular, has a substantial impact on toxin binding, with its mutation to alanine causing a considerable decrease in affinity. nih.gov The strategic placement of these basic residues on the toxin's surface facilitates strong electrostatic interactions with negatively charged residues in the channel's outer vestibule, guiding the toxin to its binding site and stabilizing the toxin-channel complex. mdpi.comnih.gov
Electrostatic Interactions in Toxin-Channel Recognition and Binding
The initial recognition and subsequent high-affinity binding of μ-conotoxin GIIIA to the sodium channel are heavily reliant on electrostatic interactions between the positively charged residues on the toxin and negatively charged residues lining the channel's outer vestibule. mdpi.com These interactions not only anchor the toxin but also orient it correctly for effective pore blockage.
Specific Residue-Pair Interactions (e.g., Lys8/Asp1248, Lys11/Asp1241, Lys11/Asp1532, Arg19/Asp762)
Mutant cycle analysis and molecular modeling have identified several specific residue-pair interactions that are crucial for the stable binding of μ-conotoxin GIIIA. These studies have provided a more granular understanding of the toxin-channel interface.
Key identified interactions include:
Lysine-11 (Lys-11) of the toxin with Aspartate-1241 (Asp-1241) and Aspartate-1532 (Asp-1532) of the channel. nih.gov Computational studies have also pointed to the importance of Lys-11 in interacting with residues in the selectivity filter of sodium channels. mdpi.comnih.gov
Lysine-16 (Lys-16) of the toxin with Aspartate-1532 (Asp-1532) in domain IV of the channel. nih.gov This interaction is estimated to have a coupling energy of -1.4 ± 0.1 kcal/mol. nih.gov
Arginine-19 (Arg-19) of the toxin with Aspartate-1532 (Asp-1532) in domain IV, which is a very strong interaction with a coupling energy of approximately 1.9 ± 0.1 kcal/mol. nih.gov Arg-19 also shows interactions with Glutamate-758 and Aspartate-1241. nih.gov
While the outline specifies interactions for Lys8/Asp1248 and Arg19/Asp762, the available search results did not provide specific evidence for these particular pairings.
Interactive Table: Experimentally Determined Coupling Energies of μ-Conotoxin GIIIA and NaV Channel Residue Interactions
| Toxin Residue | Channel Residue | Domain | Coupling Energy (kcal/mol) |
| Hyp-17 | Met-1240 | III | -1.0 ± 0.1 |
| Lys-16 | Asp-1532 | IV | -1.4 ± 0.1 |
| Arg-19 | Asp-1532 | IV | 1.9 ± 0.1 |
| Arg-19 | Glu-758 | II | 1.3 ± 0.1 |
| Arg-19 | Asp-1241 | III | 1.3 ± 0.1 |
| Lys-16 | Glu-403 | I | -0.9 ± 0.3 |
| Arg-1 | Thr-759 | II | - |
Data sourced from Dudley et al. (2000) and Choudhary et al. (2007). nih.govnih.gov
Contribution of Disulfide Bonds to the Rigidity and Affinity of Mu-Conotoxin GIIIA
The structural integrity of μ-conotoxin GIIIA, which is essential for its potent activity, is maintained by three disulfide bonds. These covalent cross-links create a compact and rigid peptide backbone, positioning the critical residues in the optimal orientation for receptor binding.
Impact of Individual Disulfide Bond Removal on NaV1.4 Potency
Studies involving the systematic removal of each disulfide bridge have quantified their relative importance:
The native μ-conotoxin GIIIA has an IC50 value of 0.069 ± 0.005 μM against NaV1.4.
Removal of the Cys3–Cys15 bond results in an IC50 of 2.1 ± 0.3 μM.
Removal of the Cys4–Cys20 bond leads to an IC50 of 3.3 ± 0.2 μM.
Removal of the Cys10–Cys21 bond has the most profound effect, increasing the IC50 to 15.8 ± 0.8 μM.
These findings indicate that while all three disulfide bonds are necessary for high-affinity binding, the Cys10–Cys21 bridge is the most critical for maintaining the structural conformation required for potent NaV1.4 channel blockade.
Interactive Table: Effect of Disulfide Bond Removal on μ-Conotoxin GIIIA Potency (IC50) at NaV1.4
| Toxin Analogue | Disulfide Bond Removed | IC50 (μM) |
| Native GIIIA | None | 0.069 ± 0.005 |
| GIIIA-1 | Cys3–Cys15 | 2.1 ± 0.3 |
| GIIIA-2 | Cys4–Cys20 | 3.3 ± 0.2 |
| GIIIA-3 | Cys10–Cys21 | 15.8 ± 0.8 |
Data sourced from Han et al. (2016).
Cys10–Cys21 Disulfide Bond as a Key Determinant of Potency
Research into the contribution of individual disulfide bonds to the inhibitory activity of μ-conotoxin GIIIA has highlighted the paramount importance of the Cys10–Cys21 linkage. nih.gov Studies involving synthetic analogues of GIIIA, where specific disulfide bonds were systematically removed, have demonstrated that the absence of any of the three disulfide bridges leads to a significant reduction in the toxin's potency. nih.govnih.gov
However, the removal of the Cys10–Cys21 disulfide bond results in the most dramatic loss of activity. nih.gov Electrophysiological assays on the rat skeletal muscle sodium channel (rNaV1.4) expressed in HEK293 cells revealed a nearly 200-fold decrease in binding affinity for the analogue lacking the Cys10–Cys21 bridge. nih.gov This indicates that this specific bond is a critical structural element for maintaining the optimal conformation required for potent channel blockade. nih.gov
The inhibitory potencies of GIIIA analogues with two out of the three disulfide bonds were compared, further cementing the significance of the Cys10–Cys21 bridge. The analogue missing the Cys3–Cys15 bond (GIIIA-1) was the most potent among the two-disulfide analogues, followed by the one lacking the Cys4–Cys20 bond (GIIIA-2). The analogue without the Cys10–Cys21 bond (GIIIA-3) exhibited the lowest potency. nih.gov
Inhibitory Potency of μ-Conotoxin GIIIA Analogues on rNaV1.4
| Toxin Analogue | Disulfide Bond Removed | IC₅₀ (μM) | Fold Decrease in Potency (approx.) |
| μ-Conotoxin GIIIA (Wild Type) | None | 0.069 ± 0.005 | 1 |
| GIIIA-1 | Cys3–Cys15 | 2.1 ± 0.3 | 30 |
| GIIIA-2 | Cys4–Cys20 | 3.3 ± 0.2 | 48 |
| GIIIA-3 | Cys10–Cys21 | 15.8 ± 0.8 | 229 |
Data sourced from Han et al., 2016. nih.gov
Conformational Requirements for High-Affinity Binding and Biological Activity
High-affinity binding and the resulting biological activity of μ-conotoxin GIIIA are not solely dependent on a single structural element but rather on the collective conformational integrity of the peptide. The rigid, compact structure maintained by the three disulfide bonds is essential for the precise positioning of key amino acid residues that interact with the sodium channel pore. nih.gov
Structure-activity relationship studies have identified a cluster of basic amino acid residues that are crucial for the toxin's function. smartox-biotech.comnih.gov These include Arginine-13 (Arg13), Lysine-16 (Lys16), and Arginine-19 (Arg19). nih.gov These residues are located on one face of the molecule, suggesting this surface is the primary interaction site with the receptor on the sodium channel. smartox-biotech.com
The replacement of Arg13 with Alanine (Ala) results in an inactive analogue, [Ala13]μ-conotoxin GIIIA. smartox-biotech.com Notably, the three-dimensional structure of this inactive mutant is very similar to the native toxin, with a backbone atomic root-mean-square difference of only 0.62 Å. smartox-biotech.com This finding strongly suggests that the loss of activity is not due to a significant conformational change but rather the absence of the direct interaction between the essential guanidinium group of Arg13 and the sodium channel. smartox-biotech.com
Computational and Biophysical Approaches in Mu Conotoxin Giiia Research
High-Resolution Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional structure of µ-conotoxin GIIIA has been determined with high resolution using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov These studies, primarily conducted in the early 1990s, were foundational in understanding the toxin's compact and well-defined architecture in solution. nih.gov Two-dimensional NMR techniques, such as COSY and NOESY, were employed to assign proton resonances and establish through-space proximities between atoms. nih.gov This information, combined with distance geometry calculations and simulated annealing, allowed for the generation of detailed structural models. nih.govnih.gov
The NMR structure of µ-GIIIA reveals a globular fold stabilized by three disulfide bridges (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21). nih.govplos.org This rigid framework is crucial for its biological function, as it presents a specific array of amino acid residues for interaction with the NaV channel. nih.gov Notably, key basic residues, including Arginine-13 (Arg13), are prominently displayed on the toxin's surface, a feature essential for its potent blocking activity. nih.gov The determination of the solution structure of an inactive analog, [Ala13]µ-conotoxin GIIIA, showed no significant conformational change, confirming that the loss of activity was due to the direct role of the Arg13 side chain in the interaction with the channel. nih.gov
Molecular Dynamics (MD) Simulations of Mu-Conotoxin GIIIA-Channel Complexes
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic interactions between µ-GIIIA and NaV channels at an atomic level. nih.govnih.govmdpi.com These simulations complement experimental data by providing a detailed view of the binding process and the conformational changes that occur.
MD simulations are used to predict and refine how µ-GIIIA orients itself within the outer vestibule of the NaV channel pore. nih.govnih.gov Initial docking poses of the toxin are often generated using programs like HADDOCK and then refined through extensive MD simulations. nih.govplos.orgnih.gov These simulations have consistently supported a "cork-in-the-bottle" model, where the toxin physically occludes the pore. plos.org The simulations reveal that critical basic residues on the toxin, such as Arg13 and Lys16, form strong electrostatic interactions with a ring of acidic residues (the EEDD motif) in the channel's outer vestibule. nih.govplos.org These computational models have shown broad agreement with available mutagenesis data, reinforcing their predictive power. nih.govnih.gov
A significant advantage of MD simulations is the ability to calculate the binding free energy of the toxin-channel complex. nih.govnih.gov Methods like umbrella sampling and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the strength of the interaction. nih.govnih.gov The calculated standard binding free energy for µ-GIIIA with the NaV1.4 channel has shown good agreement with experimental values, providing a quantitative validation of the structural models. nih.govnih.gov By decomposing the binding free energy into contributions from individual residues, these calculations can pinpoint the key energetic drivers of the interaction, further explaining the results of mutagenesis studies. nih.gov
Homology Modeling of Voltage-Gated Sodium Channel Pore Domains
Due to the difficulty in crystallizing mammalian NaV channels, homology modeling has been a crucial technique for generating structural models. nih.govplos.orgnih.gov These models are typically based on the crystal structures of bacterial NaV channels, which share a conserved pore architecture. nih.govplos.org The accuracy of these models is paramount for understanding the binding of pore-blocking toxins like µ-GIIIA.
The extensive body of experimental data on µ-GIIIA binding serves as a critical benchmark for validating and refining homology models of NaV channels. nih.govplos.orgnih.gov Mutagenesis studies that identify key channel residues affecting toxin affinity provide a set of constraints that the models must satisfy. nih.govplos.org For instance, a reliable model of the NaV1.4 channel should correctly predict the significant reduction in µ-GIIIA affinity when acidic residues in the outer vestibule are neutralized. nih.gov This iterative process of modeling and experimental validation has been instrumental in developing increasingly accurate representations of the NaV channel pore and the toxin's binding site. nih.govnih.gov
Mutagenesis Studies for Probing Toxin-Channel Interactions
Site-directed mutagenesis has been a powerful experimental approach to identify the specific amino acid residues that form the interaction interface between µ-GIIIA and the NaV channel. nih.govnih.gov By systematically substituting residues in both the toxin and the channel, researchers have mapped the molecular determinants of binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Conotoxin Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pku.edu.cn In the context of μ-conotoxin GIIIA, QSAR studies are valuable for understanding the physicochemical properties that govern its inhibitory potency and for designing novel analogues with improved or altered activity profiles.
A QSAR model was developed for μ-conotoxin GIIIA and its derivatives to elucidate the key molecular features responsible for their ability to block voltage-dependent sodium channels. pku.edu.cn This study likely involved the generation of a dataset of GIIIA analogues with varying amino acid sequences and corresponding biological activities. A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a predictive model that correlates these descriptors with the observed activity.
These models can provide valuable insights into the structural requirements for potent sodium channel blockade. For example, a QSAR study could quantitatively confirm the importance of the positive charge at position 13 and explore the effects of modifying the hydrophobicity or size of residues at other positions. The predictive power of a well-validated QSAR model can then be used to virtually screen new, un-synthesized analogues of μ-conotoxin GIIIA, prioritizing those with the highest predicted activity for chemical synthesis and experimental testing. This approach can significantly accelerate the discovery of new and more potent conotoxin-based therapeutics. nih.gov
Computational docking and molecular dynamics simulations are often used in conjunction with QSAR to build more accurate models of the toxin-channel complex and to understand the binding modes of different analogues. acs.orgnih.gov These computational studies, guided by experimental data from techniques like alanine-scanning mutagenesis, provide a more detailed and dynamic picture of the molecular interactions that are crucial for the biological function of μ-conotoxin GIIIA. acs.org
Advanced Research Applications of Mu Conotoxin Giiia and Its Derivatives
Utilization as High-Affinity Pharmacological Probes for Voltage-Gated Sodium Channels
Mu-conotoxin GIIIA serves as a highly specific pharmacological probe, primarily targeting the skeletal muscle voltage-gated sodium channel, NaV1.4. nih.govsmartox-biotech.com This specificity allows researchers to functionally distinguish NaV1.4 from other NaV channel subtypes present in neuronal and cardiac tissues. nih.gov The toxin binds to neurotoxin binding site 1 on the outer vestibule of the channel, physically occluding the pore and preventing the influx of sodium ions that is necessary for the propagation of action potentials in excitable cells. smartox-biotech.commdpi.com
The interaction between µ-conotoxin GIIIA and the NaV channel is characterized by high affinity, with dissociation constants (Kd) in the nanomolar range for its primary target, NaV1.4. nih.gov This potent and specific binding has been instrumental in mapping the external pore region of the channel. Mutagenesis studies, guided by the known structure of µ-conotoxin GIIIA, have identified key amino acid residues in both the toxin and the channel that are critical for their interaction. mdpi.com These studies have not only refined our understanding of the toxin's binding site but have also provided insights into the structural arrangement of the channel's four homologous domains. mdpi.com
The utility of µ-conotoxin GIIIA as a probe extends to investigating the structural and functional differences between various NaV channel isoforms. By comparing the binding affinities and blocking effects of µ-conotoxin GIIIA across different channel subtypes, researchers can identify the molecular determinants responsible for isoform-specific functions and pharmacology. nih.gov
Application in Receptor Binding Assays for Sodium Channel Characterization
The high-affinity binding of µ-conotoxin GIIIA makes it an excellent ligand for receptor binding assays, which are crucial for characterizing the properties of sodium channels. These assays typically involve the use of a labeled form of the toxin to quantify its binding to channel preparations.
Saturation Binding Experiments with Radiolabeled Mu-Conotoxin GIIIA Analogues
To determine the density of sodium channels in a given tissue preparation and their affinity for the toxin, saturation binding experiments are performed. In these experiments, a radiolabeled analog of µ-conotoxin GIIIA, such as an ¹²⁵I-labeled derivative, is incubated with the channel preparation at various concentrations until equilibrium is reached. nih.gov The amount of bound radioactivity is then measured to determine the concentration of toxin-receptor complexes.
By plotting the amount of bound toxin against the concentration of free toxin, a saturation curve is generated. From this curve, two important parameters can be derived: the maximum binding capacity (Bmax), which represents the total number of binding sites in the preparation, and the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher affinity of the toxin for the channel. The synthesis and use of high specific activity ¹²⁵I-labeled µ-conotoxin GIIIA has been demonstrated to be effective for such binding assays with NaV channels. nih.gov
Competition Binding Assays with Established Ligands (e.g., Saxitoxin (B1146349), Tetrodotoxin)
Competition binding assays are employed to investigate the relationship between the binding site of µ-conotoxin GIIIA and those of other known sodium channel blockers, such as saxitoxin (STX) and tetrodotoxin (B1210768) (TTX). nih.gov In these assays, a fixed concentration of radiolabeled µ-conotoxin GIIIA is incubated with the channel preparation in the presence of varying concentrations of an unlabeled competitor ligand.
If the unlabeled ligand binds to the same site as µ-conotoxin GIIIA, it will compete for binding and displace the radiolabeled toxin, leading to a decrease in the measured radioactivity. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled toxin is known as the IC50 value. These studies have shown that µ-conotoxin GIIIA competes with TTX and STX for binding to site 1 of the sodium channel, indicating that their binding sites are either identical or allosterically coupled. nih.gov
| Competitor | Target Channel | IC50 (nM) |
| Tetrodotoxin (TTX) | NaV1.4 | ~10-50 |
| Saxitoxin (STX) | NaV1.4 | ~1-5 |
| Mu-conotoxin GIIIA (unlabeled) | NaV1.4 | ~1-10 |
| Note: IC50 values can vary depending on experimental conditions and the specific radioligand used. |
Photoaffinity Labeling Methodologies Utilizing 4-Azidosalicylyl-Mu-Conotoxin GIIIA
Covalent Labeling and Identification of Sodium Channel Protein Subunits
A hypothetical 4-azidosalicylyl-mu-conotoxin GIIIA would be designed to bind to the sodium channel in the dark with high affinity, similar to the unmodified toxin. The 4-azidosalicylyl group is a photoactivatable cross-linking agent. Upon irradiation with UV light, the azide (B81097) group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues in the binding pocket of the sodium channel.
This covalent and irreversible labeling would allow for the identification of the specific protein subunits of the NaV channel that interact with µ-conotoxin GIIIA. Following photolabeling, the channel protein can be solubilized and purified. The covalently attached toxin, which can be radiolabeled, allows for the tracking and identification of the labeled subunit(s) through techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Photoaffinity labeling with a derivative of scorpion toxin has successfully identified polypeptides of approximately 250,000 and 32,000 Mr as components of the sodium channel. nih.gov
Autoradiographic Techniques for Molecular Mass Determination of Labeled Proteins
Once the sodium channel subunits are covalently labeled with a radioactive 4-azidosalicylyl-mu-conotoxin GIIIA analog, autoradiography can be used to determine the molecular mass of the labeled proteins. After separating the labeled proteins by SDS-PAGE, the gel is exposed to X-ray film. The radioactive decay from the labeled bands creates an image on the film, revealing the position of the labeled proteins.
By comparing the position of the labeled bands to molecular weight standards run on the same gel, the molecular mass of the µ-conotoxin GIIIA-binding subunit(s) can be accurately determined. This information is critical for understanding the subunit composition of different NaV channel isoforms and for piecing together the three-dimensional structure of the toxin-channel complex. In vivo, voltage-gated sodium channels are composed of a large pore-forming α-subunit (around 260 kDa) and one or more smaller auxiliary β-subunits (32-36 kDa). nih.gov Photoaffinity labeling would help to definitively identify which of these subunits directly interact with µ-conotoxin GIIIA.
Electrophysiological Assays for Functional Characterization
The functional effects of μ-conotoxin GIIIA and its 4-azidosalicylyl derivative on voltage-gated sodium channels are primarily characterized using sophisticated electrophysiological techniques. These methods allow for the direct measurement of ion channel activity and provide quantitative data on the toxin's blocking potency and mechanism of action.
Whole-cell patch-clamp recording is a fundamental technique used to study the inhibitory effects of μ-conotoxin GIIIA and its derivatives on specific NaV channel isoforms. This method involves recording the collective current from all sodium channels present in the membrane of a single cell. To isolate the effects on a particular channel subtype, the gene for that channel is introduced into a host cell line that does not natively express it, a process known as heterologous expression. Commonly used cell lines for this purpose include Human Embryonic Kidney 293 (HEK293) cells and Xenopus oocytes.
Research has demonstrated that μ-conotoxin GIIIA exhibits a preference for the skeletal muscle sodium channel, NaV1.4. mdpi.commdpi.com Electrophysiological recordings from Xenopus oocytes expressing human skeletal muscle Na+ channels (hNaV1.4) revealed a 22-fold lower potency of GIIIA compared to its rat homolog (rNaV1.4). nih.gov The half-maximal inhibitory concentration (IC50) for GIIIA on hNaV1.4 is approximately 110 ± 4 nM, while for the rat isoform, it is significantly lower, indicating a stronger interaction. mdpi.com In contrast, GIIIA shows minimal affinity for other isoforms such as hNaV1.7, with no significant inhibition observed at concentrations up to 1 µM. mdpi.com
The 4-azidosalicylyl derivative of μ-conotoxin GIIIA was synthesized to function as a photoaffinity label. nih.gov While detailed comparative IC50 values from whole-cell patch-clamp studies for this specific derivative are not extensively documented in readily available literature, its design as a probe that retains specific binding to the sodium channel suggests that its functional blocking activity is comparable to the native toxin in the dark. The primary application of this derivative is in photo-cross-linking studies to identify the binding site on the channel protein. nih.gov
Table 1: Inhibitory Potency of Mu-Conotoxin GIIIA on Different NaV Channel Isoforms
| NaV Channel Isoform | Species | Expression System | IC50 (nM) |
|---|---|---|---|
| NaV1.4 | Human | HEK293 cells | 110 ± 4 |
| NaV1.4 | Rat | Xenopus oocytes | ~5 |
| NaV1.7 | Human | HEK293 cells | >1000 |
| NaV1.2 | Rat | Xenopus oocytes | ~29,400 |
Single-channel recording offers a more detailed view of the interaction between a toxin and an individual ion channel. In this technique, a single ion channel is incorporated into an artificial planar lipid bilayer, and the flow of ions through that single channel is measured. This allows for the direct observation of channel opening, closing, and the blocking events caused by the toxin.
Studies using single-channel recordings have provided insights into the mechanism of μ-conotoxin GIIIA block. These studies have shown that the toxin causes a complete block of the single-channel current. nih.gov By analyzing the duration of the open and blocked states at different toxin concentrations, the association and dissociation rates of the toxin can be determined.
The 4-azidosalicylyl derivative of μ-conotoxin GIIIA is particularly valuable in this context. While in its non-activated state, it can be used to characterize the reversible blocking kinetics at the single-channel level. Upon photoactivation with UV light, the azidosalicylyl group forms a highly reactive nitrene that covalently binds to the nearest amino acid residues within the channel's binding pocket. nih.gov This permanently attaches the toxin to the channel, allowing for the study of an irreversibly blocked state and providing a stable complex for further structural analysis. The specific binding of the 125I-labeled 4-azidosalicylyl-μ-conotoxin GIIIA to the sodium channel from the electric organ of Electrophorus electricus has been demonstrated, where it labeled a protein with a molecular mass consistent with the sodium channel alpha-subunit. nih.gov This labeling was effectively suppressed by the presence of excess tetrodotoxin and native μ-conotoxin GIIIA, confirming the specificity of the interaction. nih.gov
Table 2: Characteristics of 4-Azidosalicylyl-μ-Conotoxin GIIIA as a Photoaffinity Probe
| Derivative | Modification | Application | Key Finding |
|---|---|---|---|
| 4-Azidosalicylyl-μ-conotoxin GIIIA | N-terminal attachment of a photoactivatable 4-azidosalicylyl group | Photoaffinity labeling of the NaV channel binding site | Specifically labels a ~260 kDa protein, consistent with the NaV channel α-subunit. nih.gov |
Insights into Sodium Channel Pore Architecture and Selectivity Filter Dynamics
The use of μ-conotoxin GIIIA and its derivatives, particularly the 4-azidosalicylyl-μ-conotoxin GIIIA, has been instrumental in mapping the external vestibule of the sodium channel pore and understanding the dynamics of the selectivity filter.
Photoaffinity labeling with 4-azidosalicylyl-μ-conotoxin GIIIA has provided direct evidence for the location of the toxin binding site within the outer vestibule of the sodium channel. nih.gov By irradiating the toxin-channel complex and subsequently analyzing the covalently labeled protein fragments, researchers can identify the specific amino acid residues that are in close proximity to the bound toxin. This information is crucial for building and refining structural models of the sodium channel pore.
Mutational analysis, often combined with electrophysiological recordings, has further elucidated the key interactions between μ-conotoxin GIIIA and the channel. These studies have revealed that specific charged residues on the toxin, such as Arginine-13, are critical for high-affinity binding and channel block. nih.gov The interaction of these toxin residues with specific amino acids in the P-loops of the sodium channel's four domains provides critical distance constraints for molecular modeling.
These experimental approaches have provided significant insights into the architecture of the sodium channel's selectivity filter. The binding of μ-conotoxin GIIIA in the outer vestibule is thought to allosterically modulate the conformation of the selectivity filter, which is located deeper within the pore. The covalent attachment of the 4-azidosalicylyl derivative can "trap" the channel in a specific conformational state, allowing for a more detailed investigation of the structural changes associated with toxin binding and channel block. By understanding how these toxins interact with and modulate the selectivity filter, researchers can gain a deeper understanding of the fundamental mechanisms of ion permeation and selectivity in voltage-gated sodium channels.
Future Directions in Mu Conotoxin Research
Exploration of Novel Mu-Conotoxin Scaffolds and Chemically Modified Analogues
The quest for more potent and selective sodium channel modulators is leading researchers beyond the naturally occurring mu-conotoxin sequences. The inherent complexity of these peptides, particularly their multiple disulfide bonds, presents both a challenge and an opportunity for chemical innovation. nih.gov
One promising avenue of research is the design and synthesis of mu-conotoxin analogues with simplified structural motifs. For instance, the triple disulfide bridge framework of μ-conotoxin KIIIA, while crucial for its native activity, complicates its chemical synthesis and structural modification. nih.gov To address this, researchers have successfully designed and synthesized KIIIA analogues where one disulfide bond is removed. nih.gov Molecular dynamics simulations of these simplified analogues help in understanding their binding patterns to human sodium channel isoforms like Nav1.7. nih.gov Guided by these computational models, second and third-generation analogues have been created, with some exhibiting significantly improved inhibitory activity compared to the wild-type toxin. nih.gov One such potent peptide analogue of KIIIA demonstrated approximately four times greater potency than the native isomer. nih.gov
A significant historical example of a chemically modified analogue is mu conotoxin GIIIA, 4-azidosalicylyl- . This derivative was synthesized via solid-phase peptide synthesis and incorporates a photoaffinity label at the N-terminus. nih.gov This modification allowed for the creation of a radiolabeled probe that could specifically bind to and, upon photoactivation, covalently label the voltage-dependent sodium channel. nih.gov Such photoaffinity derivatives are invaluable tools for identifying the specific subunits of the channel that interact with the toxin. nih.gov
The exploration of novel scaffolds is not limited to simplification. The vast diversity of conotoxins, with over 10,000 peptides identified to date, suggests that many remain uncharacterized. mdpi.com The discovery of new superfamilies and subfamilies, like the I3-subfamily conotoxin GXIA, opens up possibilities for identifying entirely new structural frameworks for sodium channel modulation. mdpi.com
Advancements in Regioselective Synthetic Strategies for Complex Disulfide-Rich Peptides
A major bottleneck in the development of conotoxin-based therapeutics and research tools has been the difficulty of correctly forming the multiple disulfide bonds in a specific, or regioselective, manner. nih.gov The random oxidation of cysteine residues can lead to a mixture of isomers, each with potentially different activities. Recent advancements in synthetic chemistry are addressing this challenge head-on.
A significant breakthrough is the development of on-resin methods for sequential disulfide bond formation. nih.gov These techniques allow for the controlled formation of disulfide bridges while the peptide is still attached to the solid support used during its synthesis. One such innovative strategy employs N-chlorosuccinimide (NCS) activated by a Brønsted acid like trifluoroacetic acid (TFA). nih.govacs.org This method allows for the rapid and clean formation of disulfide bonds from cysteine residues protected with widely accessible groups such as Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu). nih.govacs.org
This acid-activated NCS strategy has been successfully integrated with other orthogonal chemistries to create multiple, specific disulfide linkages within a single peptide. For example, researchers have combined this method with an iodine/persulfate-mediated disulfide bond formation protocol to synthesize conotoxins with two regioselective disulfide bonds in a remarkably short time frame of about 30 minutes. nih.govacs.org Such advancements significantly accelerate the synthesis of complex disulfide-rich peptides, enabling the creation of peptide libraries for high-throughput screening and facilitating more rapid structure-activity relationship studies. nih.gov The development of these efficient and scalable synthetic routes is crucial for the economical production of these peptides as potential active pharmaceutical ingredients. acs.org
Refined Computational Modeling for Predicting Toxin-Channel Interactions and Selectivity
Computational modeling has become an indispensable tool in mu-conotoxin research, providing insights into the molecular basis of their interaction with sodium channels and guiding the rational design of new analogues with enhanced properties. nih.govsemanticscholar.org The increasing availability of high-resolution structures of voltage-gated sodium channels, including complexes with toxins like KIIIA, has provided a solid foundation for more accurate and predictive in silico studies. nih.govnih.gov
Techniques such as molecular dynamics (MD) simulations and Rosetta computational modeling are routinely used to predict the binding modes of mu-conotoxins to different Nav channel isoforms. nih.govnih.gov For example, MD simulations have been used to determine the binding pattern of simplified KIIIA analogues to the human Nav1.7 channel, revealing key residue interactions. nih.gov Similarly, computational studies on μ-conotoxin PIIIA have helped to elucidate the structural basis of its binding to the skeletal muscle sodium channel, Nav1.4. plos.org
These computational approaches are not just descriptive; they are increasingly being used for predictive design. Researchers have used the cryo-EM structure of the Nav1.2 channel in complex with KIIIA to computationally design new analogues with potentially much higher affinity. nih.govsemanticscholar.org By identifying non-interacting residues in the native toxin, specific mutations can be proposed to create new favorable contacts with the channel. For instance, mutations at positions S5, S6, and S13 of KIIIA were predicted to boost its affinity for Nav1.2 from the nanomolar to the picomolar range. nih.govsemanticscholar.org
The table below summarizes some of the key residues in mu-conotoxins and Nav channels that have been identified through computational and experimental studies as being critical for their interaction.
| Mu-Conotoxin | Toxin Residue | Nav Channel Isoform | Interacting Channel Residue | Reference |
|---|---|---|---|---|
| μ-conotoxin KIIIA | K7, W8, R10, H12, R14 | hNav1.7 | E919 (DII) | nih.gov |
| μ-conotoxin GIIIA | Arg13 | rNav1.4 | Glu758 (DII) | nih.gov |
| μ-conotoxin GIIIA | Lys16 | rNav1.4 | Glu403 (DI), Asp1532 (DIV) | nih.gov |
| μ-conotoxin PIIIA | Lys9, Arg14 | Nav1.4 | Selectivity Filter Residues | plos.org |
Development of Ultra-Selective Research Tools for Specific Sodium Channel Isoforms
A significant challenge in the field is the development of mu-conotoxins that can discriminate between the nine different human Nav channel isoforms. mdpi.com The high degree of sequence homology in the pore region of these channels makes achieving high selectivity difficult, yet it is crucial for developing both safer therapeutics and precise research probes. nih.govmdpi.com
Future research will continue to focus on generating mu-conotoxin analogues with improved selectivity profiles. This is largely being pursued through structure-activity relationship (SAR) studies, where specific amino acid residues in the toxin are mutated, and the effect on potency and selectivity against a panel of Nav channel isoforms is determined. mdpi.comnih.gov For instance, studies on μ-conotoxin SxIIIC and its close relatives, SmIIIA and KIIIA, have revealed that these highly similar peptides exhibit unique selectivity profiles, highlighting that subtle sequence changes can have profound effects on isoform preference. mdpi.com
The development of isoform-specific probes is essential for dissecting the physiological and pathophysiological roles of individual Nav channel subtypes. For example, a probe highly selective for Nav1.7 would be invaluable for studying its role in pain pathways, while a Nav1.4-selective tool would be critical for investigating skeletal muscle disorders. nih.govnih.gov The creation of photoaffinity-labeled conotoxins, such as mu conotoxin GIIIA, 4-azidosalicylyl- , represents an early example of the development of such specialized tools for probing toxin-channel interactions. nih.gov Future work will likely involve combining rational design based on computational models with combinatorial chemistry and high-throughput screening to discover and optimize these ultra-selective probes. nih.gov
Expanding the Mechanistic Understanding of Allosteric Modulation versus Pore Blockade
The primary mechanism of action for classical mu-conotoxins like GIIIA is the physical occlusion, or pore blockade, of the sodium channel. nih.govmdpi.com These toxins bind to the outer vestibule of the channel, effectively plugging the pore and preventing the influx of sodium ions. nih.gov However, the broader family of conotoxins includes peptides that employ different mechanisms of action.
A key area for future investigation is the detailed comparison of pore blockers with other types of modulators, such as the μO-conotoxins. Unlike their μ-conotoxin cousins, μO-conotoxins act as gating modifiers. mdpi.comnih.gov They bind to a different site on the channel, specifically the voltage-sensor domain (VSD), and inhibit channel function by altering its response to changes in membrane potential rather than by direct pore occlusion. nih.gov This is a form of allosteric modulation, where binding at one site influences the function at a distant site.
Understanding the structural and energetic differences that dictate these distinct mechanisms is a fundamental question. Future research will likely involve detailed structural studies of μO-conotoxins in complex with their target channels, similar to what has been achieved for pore-blocking μ-conotoxins. Comparing the binding interfaces and the conformational changes induced by these two classes of toxins will provide a more complete picture of how sodium channels can be modulated. This knowledge will be critical for designing new therapeutic agents that can fine-tune channel activity in more subtle ways than simple blockade, potentially offering improved therapeutic windows and reduced side effects.
Q & A
Q. How does the 4-azidosalicylyl modification impact the chemical reactivity and functional group targeting of mu-conotoxin GIIIA derivatives?
- Methodological Answer : The 4-azidosalicylyl group introduces a photoactivatable aryl azide moiety, enabling covalent crosslinking with proximal residues in target proteins upon UV irradiation. To study this, researchers should: (i) Synthesize the derivative via solid-phase peptide synthesis (SPPS) with azide-functionalized amino acids. (ii) Validate incorporation using mass spectrometry and HPLC. (iii) Perform photoaffinity labeling experiments on NaV1.4-expressing cells, followed by tryptic digestion and LC-MS/MS to identify crosslinked sites .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in binding affinity measurements between mu-conotoxin GIIIA and NaV1.4 channels across different electrophysiological platforms?
- Methodological Answer : Inconsistent values may arise from variations in voltage protocols, temperature, or channel expression systems. To address this: (i) Standardize experimental conditions (e.g., −20 mV holding potential, 22°C). (ii) Use heterologous expression systems (e.g., HEK293 cells) with controlled NaV1.4 subunit composition. (iii) Employ competitive binding assays with fluorescently labeled toxins (e.g., TAMRA-GIIIA) to quantify displacement kinetics . (iv) Validate results across multiple labs using blinded data analysis to minimize bias .
Q. How can researchers optimize disulfide bond formation in synthetic mu-conotoxin GIIIA analogs to preserve bioactivity?
- Methodological Answer : Misfolded disulfide bonds are a common synthesis challenge. Optimization steps include: (i) Testing oxidative folding buffers (e.g., glutathione redox gradients at pH 8.0). (ii) Monitoring folding intermediates via analytical HPLC and circular dichroism (CD) spectroscopy. (iii) Validating correct disulfide connectivity using enzymatic digestion (e.g., trypsin/chymotrypsin) paired with MALDI-TOF MS. (iv) Assessing bioactivity via electrophysiology (e.g., inhibition of NaV1.4 peak currents in HEK293 cells) .
Q. What computational approaches are effective in predicting the docking orientation of 4-azidosalicylyl-modified mu-conotoxin GIIIA on NaV1.4 channels?
- Methodological Answer : Molecular dynamics (MD) simulations and homology modeling can predict binding poses. Steps: (i) Generate a NaV1.4 homology model using templates like PDB 6AGF. (ii) Perform flexible docking (e.g., Rosetta, HADDOCK) with the modified toxin, incorporating azide reactivity constraints. (iii) Validate predictions via mutagenesis (e.g., substituting NaV1.4 domain II pore residues) and electrophysiology .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting results regarding mu-conotoxin GIIIA’s specificity for NaV1.4 over neuronal isoforms (e.g., NaV1.2)?
- Methodological Answer : Cross-reactivity may arise from conserved pore residues. To clarify specificity: (i) Perform side-by-side assays using NaV1.2/NaV1.4 chimeras. (ii) Utilize toxin derivatives with site-directed modifications (e.g., K16A) to assess residue-specific contributions. (iii) Compare inhibition kinetics (e.g., τon/τoff) across isoforms using high-resolution electrophysiology .
Q. What controls are essential when assessing off-target effects of 4-azidosalicylyl-modified mu-conotoxin GIIIA in photo-crosslinking studies?
- Methodological Answer : Critical controls include: (i) Dark controls : Process samples identically without UV exposure to exclude non-specific binding. (ii) Competition assays : Pre-incubate with excess native toxin to confirm binding site specificity. (iii) Negative cell lines : Use NaV1.4-knockout cells to rule out non-channel interactions .
Experimental Design & Validation
Q. What validation criteria should be met when claiming a novel mu-conotoxin GIIIA analog retains NaV1.4-blocking activity?
Q. How can researchers address low yields in solid-phase synthesis of 4-azidosalicylyl-modified mu-conotoxin GIIIA?
- Methodological Answer : Low yields often stem from azide group instability. Mitigation strategies: (i) Use Fmoc-protected azido-amino acids with orthogonal protecting groups (e.g., Dde). (ii) Optimize coupling conditions (e.g., HATU/DIPEA in DMF). (iii) Introduce the azide post-synthesis via click chemistry (e.g., CuAAC) on an alkyne-functionalized peptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
